

# Technical Guide: Spectroscopic Characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline

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## Compound of Interest

Compound Name: 2-(2-Methyl-piperazin-1-yl)-quinoline

Cat. No.: B8521080

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## Executive Summary & Structural Context[1][2][3][4]

The compound **2-(2-Methyl-piperazin-1-yl)-quinoline** (hereafter referred to as 2-MPQ) represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin (5-HT) receptor ligands and multidrug resistance modulators. It is a structural analog of Quipazine, distinguished by a methyl substitution at the C2 position of the piperazine ring.

**Critical Structural Feature:** Unlike its symmetric parent Quipazine, 2-MPQ possesses a chiral center at the piperazine C2 position. This breaks the symmetry of the aliphatic ring, rendering the piperazine methylene protons diastereotopic. This guide prioritizes the resolution of these complex splitting patterns, which are often mischaracterized in standard high-throughput screening.

Property	Detail
Molecular Formula	
Exact Mass	227.1422 Da
Chirality	One stereocenter (C2 of piperazine); exists as (R) and (S) enantiomers.
Solubility Profile	Soluble in CHCl <sub>3</sub> , DMSO, MeOH; sparingly soluble in water (unless protonated).

## Mass Spectrometry (MS): Fragmentation Logic

For nitrogen-rich heterocycles like 2-MPQ, Electrospray Ionization (ESI) in positive mode ( ) is the ionization method of choice due to the high proton affinity of the piperazine secondary amine and the quinoline nitrogen.

### Primary Ionization

- Observed Ion:  
at  $m/z$  228.15.
- Adducts: Common adducts include  
( $m/z$  250.[1]1) and  
( $m/z$  266.1), particularly if glass or biological buffers are involved.

### Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a specific fingerprint.[2] The stability of the aromatic quinoline ring directs fragmentation toward the aliphatic piperazine moiety.

- Fragment A ( $m/z$  ~199): Loss of the imine fragment or ethylene bridge from the piperazine ring (Retro-Diels-Alder like mechanism).
- Fragment B ( $m/z$  ~128/129): Cleavage of the C-N bond connecting the two rings, yielding the protonated 2-aminoquinoline species or the quinoline radical cation.

- Fragment C ( $m/z \sim 101$ ): The isolated methyl-piperazine cation (rare, usually charge remains on the aromatic system).

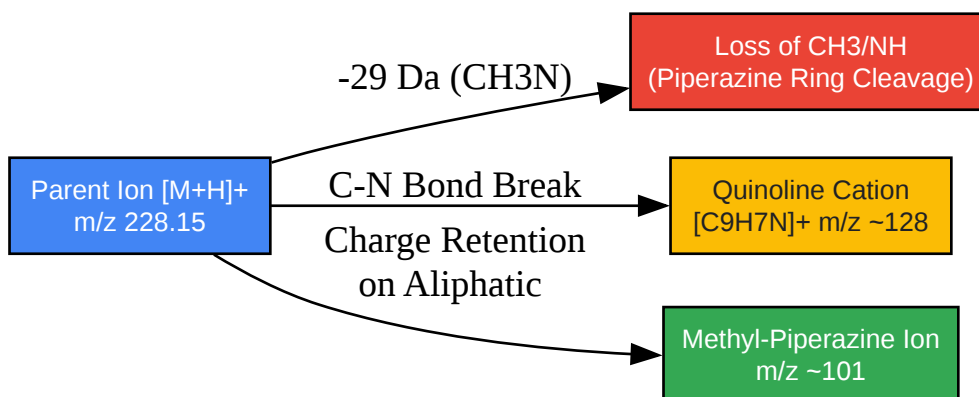


Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for 2-MPQ

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[2]

## Infrared Spectroscopy (FT-IR)[2]

IR analysis is used primarily for functional group validation and solid-state form identification (polymorph screening). The spectrum is dominated by the aromatic quinoline system and the secondary amine.

Frequency (cm <sup>-1</sup> )	Assignment	Mechanistic Insight
3280 - 3350	N-H Stretch	Medium, broad band. Characteristic of the secondary amine in the piperazine ring. Absence indicates N-alkylation or salt formation.
3010 - 3060	Ar C-H Stretch	Weak. Aromatic protons on the quinoline ring.
2800 - 2950	Alk C-H Stretch	Medium. Methyl and methylene groups of the piperazine.[2][3] The methyl group adds intensity at ~2960 cm <sup>-1</sup> .
1590 - 1620	C=N / C=C Stretch	Strong. The "breathing" modes of the quinoline heteroaromatic system.
1250 - 1350	C-N Stretch	Strong. The bond connecting quinoline C2 to piperazine N1.

## Nuclear Magnetic Resonance (NMR)[2][7][8][9][10][11]

This is the definitive characterization step. The presence of the methyl group at position 2 of the piperazine ring creates a rigid conformational environment, often locking the ring in a specific chair conformation.

Solvent Selection:

is preferred for resolution.

may cause peak broadening due to hydrogen bonding with the secondary amine or increased viscosity affecting tumbling rates.

## **$^1\text{H}$ NMR Assignment (400 MHz, $\text{CDCl}_3$ )**

Note: Numbering assumes Quinoline N is 1, substitution is at 2. Piperazine N attached to quinoline is 1', methyl is at 2'.

Position	(ppm)	Multiplicity	Integration	Structural Logic
H4 (Quinoline)	7.90 - 7.95	Doublet ( Hz)	1H	Deshielded by the ring current and peri-interaction.
H3 (Quinoline)	6.90 - 7.00	Doublet ( Hz)	1H	Upfield due to resonance electron donation from the N1 lone pair.
H5, H6, H7, H8	7.20 - 7.70	Multiplets	4H	Typical benzo-ring aromatic pattern. H8 (peri to N) is often distinct downfield.
H2' (Piperazine)	4.40 - 4.60	Multiplet	1H	The methine proton. Deshielded by attachment to N1' and proximity to the aromatic ring.
H3' (Piperazine)	2.80 - 3.20	Multiplet	2H	Diastereotopic protons adjacent to the secondary amine (N4').
H5', H6'	2.80 - 3.80	Complex M	4H	Critical: These protons are chemically non-equivalent due to the chiral center at C2'. Expect

				complex splitting (axial/equatorial differentiation).
-CH <sub>3</sub>	1.15 - 1.30	Doublet ( Hz)	3H	The diagnostic doublet confirming the 2-methyl substitution.
N-H	1.80 - 2.20	Broad Singlet	1H	Exchangeable. Shift varies with concentration and solvent. <sup>[4]</sup>

## <sup>13</sup>C NMR Highlights

- Quinoline C2 (~158 ppm): Highly deshielded quaternary carbon attached to the electronegative piperazine nitrogen.
- Methyl Carbon (~15-19 ppm): Distinct high-field signal.
- Piperazine C2' (~50-55 ppm): The chiral carbon; shift depends on steric compression.

## Stereochemical Verification Workflow (2D NMR)

To prove the position of the methyl group and the connectivity, the following 2D experiments are mandatory:

- COSY: Correlates the Methyl doublet to the H2' methine proton.
- NOESY: Determines the spatial orientation of the methyl group (axial vs. equatorial preference) relative to the quinoline ring.

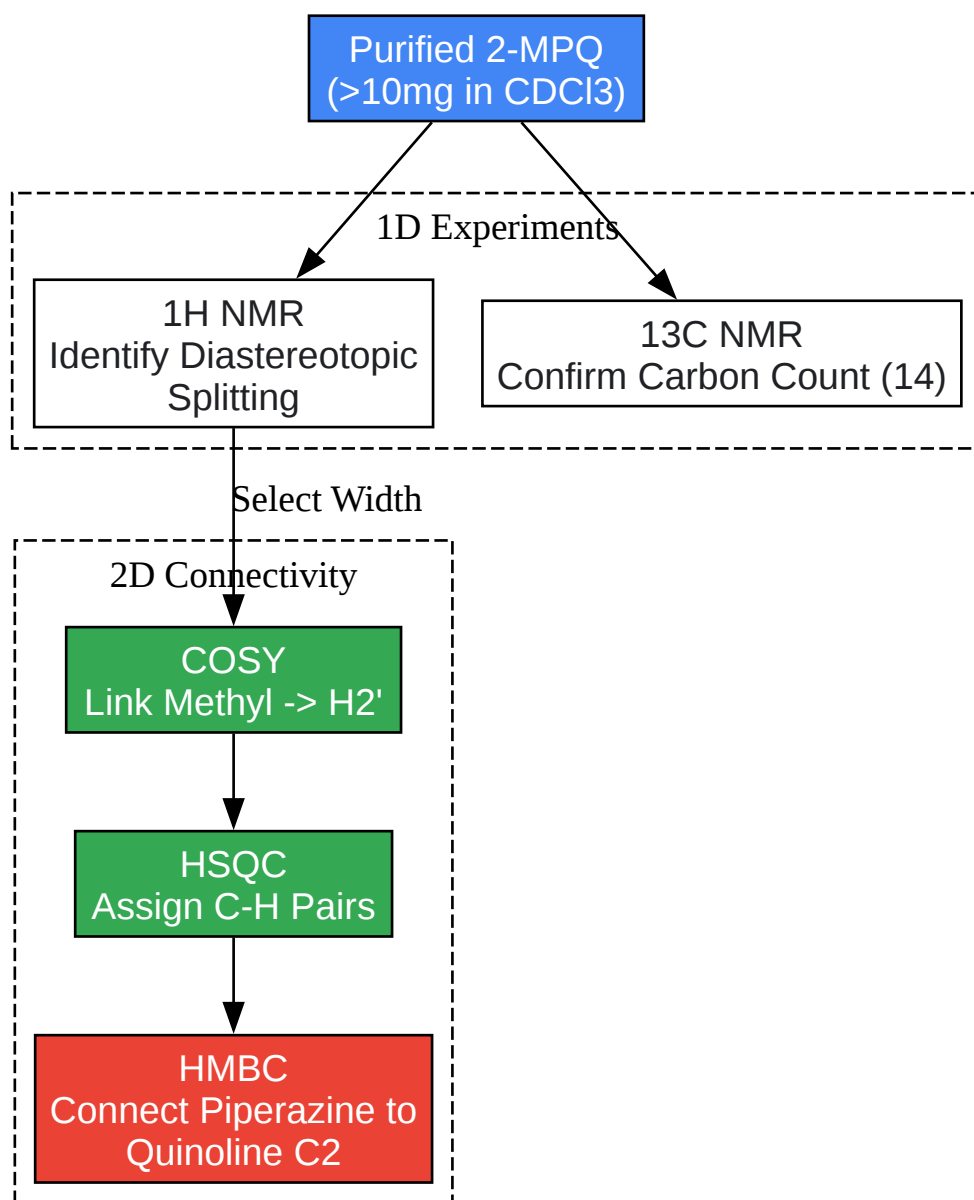


Figure 2: NMR Characterization Logic Flow

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## Experimental Protocols

### Sample Preparation for Spectroscopy[10][12]

- Purity Requirement: >95% (HPLC). Impurities (e.g., unreacted 2-chloroquinoline) will overlap in the aromatic region.
- NMR Prep: Dissolve 10-15 mg of 2-MPQ in 0.6 mL of

(containing 0.03% TMS). Filter through a cotton plug to remove suspended solids which cause line broadening.

- MS Prep: Dilute to 10  $\mu\text{M}$  in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion at 5-10  $\mu\text{L}/\text{min}$ .

## Synthesis Verification (Brief)

If synthesizing from 2-chloroquinoline and 2-methylpiperazine:

- Reaction: Nucleophilic aromatic substitution ( ). Reflux in toluene or neat at 120°C.
- Workup: The product is basic. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into DCM. This leverages the piperazine basicity for purification.

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## Sources

- [1. PubChemLite - 2-methyl-4-\(piperazin-1-yl\)quinoline \(C14H17N3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [2. iris.unibas.it \[iris.unibas.it\]](#)
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